molecular formula C17H11N3O3 B12669078 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate CAS No. 94213-41-9

4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate

Cat. No.: B12669078
CAS No.: 94213-41-9
M. Wt: 305.29 g/mol
InChI Key: TXWSTJWCMLPFOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate typically involves the phosgenation of corresponding amines. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where RNH₂ is the amine and COCl₂ is phosgene . This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during this process .

Industrial Production Methods

In industrial settings, the production of diisocyanates often involves large-scale phosgenation processes. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored . Additionally, bio-based production methods are being investigated to address environmental concerns associated with traditional synthetic routes .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its structure allows for the formation of specialized polyurethanes with tailored mechanical and chemical properties .

Properties

CAS No.

94213-41-9

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2,4-diisocyanato-1-[(3-isocyanato-2-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-13(3-2-4-16(12)19-10-22)7-14-5-6-15(18-9-21)8-17(14)20-11-23/h2-6,8H,7H2,1H3

InChI Key

TXWSTJWCMLPFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

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